2-Undecanol
2-Undecanol
2-Undecanol, also known as 2-hydroxyundecane or undecan-2-ol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, 2-undecanol is considered to be a fatty alcohol lipid molecule. 2-Undecanol is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Undecanol has been detected in multiple biofluids, such as feces and urine. Within the cell, 2-undecanol is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Undecanol exists in all eukaryotes, ranging from yeast to humans. 2-Undecanol can be biosynthesized from undecane. Outside of the human body, 2-undecanol can be found in cocoa and cocoa products and fruits. This makes 2-undecanol a potential biomarker for the consumption of these food products.
Undecan-2-ol is a fatty alcohol that is undecane carrying a single hydroxy substituent at position 2. It has a role as a plant metabolite. It derives from a hydride of an undecane.
Undecan-2-ol is a fatty alcohol that is undecane carrying a single hydroxy substituent at position 2. It has a role as a plant metabolite. It derives from a hydride of an undecane.
Brand Name:
Vulcanchem
CAS No.:
113666-64-1
VCID:
VC20817291
InChI:
InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-10-11(2)12/h11-12H,3-10H2,1-2H3
SMILES:
CCCCCCCCCC(C)O
Molecular Formula:
C11H24O
Molecular Weight:
172.31 g/mol
2-Undecanol
CAS No.: 113666-64-1
Cat. No.: VC20817291
Molecular Formula: C11H24O
Molecular Weight: 172.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Undecanol, also known as 2-hydroxyundecane or undecan-2-ol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, 2-undecanol is considered to be a fatty alcohol lipid molecule. 2-Undecanol is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Undecanol has been detected in multiple biofluids, such as feces and urine. Within the cell, 2-undecanol is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Undecanol exists in all eukaryotes, ranging from yeast to humans. 2-Undecanol can be biosynthesized from undecane. Outside of the human body, 2-undecanol can be found in cocoa and cocoa products and fruits. This makes 2-undecanol a potential biomarker for the consumption of these food products. Undecan-2-ol is a fatty alcohol that is undecane carrying a single hydroxy substituent at position 2. It has a role as a plant metabolite. It derives from a hydride of an undecane. |
|---|---|
| CAS No. | 113666-64-1 |
| Molecular Formula | C11H24O |
| Molecular Weight | 172.31 g/mol |
| IUPAC Name | undecan-2-ol |
| Standard InChI | InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-10-11(2)12/h11-12H,3-10H2,1-2H3 |
| Standard InChI Key | XMUJIPOFTAHSOK-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCC(C)O |
| Canonical SMILES | CCCCCCCCCC(C)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator